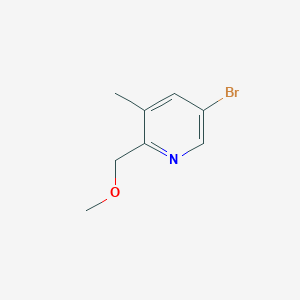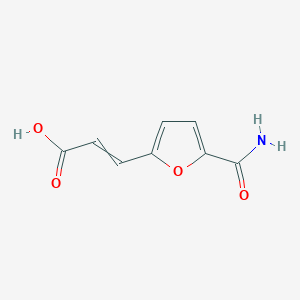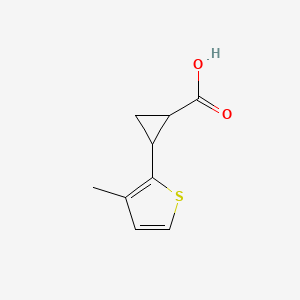
2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C₉H₁₀O₂S and a molecular weight of 182.24 g/mol . This compound features a cyclopropane ring substituted with a carboxylic acid group and a thiophene ring, which is further substituted with a methyl group. The presence of the thiophene ring makes it an interesting compound for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable thiophene derivative. One common method is the reaction of 3-methylthiophene with a diazo compound in the presence of a catalyst to form the cyclopropane ring . The reaction conditions often include the use of a rhodium or copper catalyst and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the compound meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds, facilitating binding to target molecules . The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
- 2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid
- 2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxamide
- 2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylate
Comparison: Compared to its analogs, 2-(3-Methylthiophen-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the carboxylic acid group, which can participate in a wider range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H10O2S |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
2-(3-methylthiophen-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H10O2S/c1-5-2-3-12-8(5)6-4-7(6)9(10)11/h2-3,6-7H,4H2,1H3,(H,10,11) |
InChI Key |
INEMTYIXBMMJIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2CC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


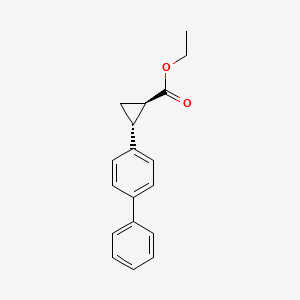
![1-(3,4-Dimethoxyphenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B15045977.png)
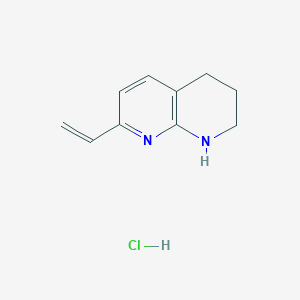
![[(2S,3S)-3-methylpiperidin-2-yl]methanol hydrochloride](/img/structure/B15045991.png)


![tert-butyl N-{3-[(2R,3R)-3-methylpiperidin-2-yl]propyl}carbamate](/img/structure/B15046007.png)

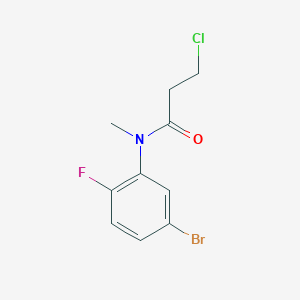
![8-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15046030.png)

![Ethyl 2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B15046045.png)
